(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-8(2,3)14-7(13)10-9(4,5-15)6(11)12/h15H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1 |
InChI Key |
GPMVBMLMYWUWMW-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](CS)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CS)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogenation and Thiolation
Step 1: Halogenation of Methacrylic Acid Derivatives
- Starting Material: Methacrylic acid or its esters.
- Reaction: Halogenation using hydrogen halides (HCl or HBr) under controlled conditions to yield halogenated intermediates.
- Conditions:
- Temperature: 0–100°C
- Solvent: Dichloromethane (DCM), acetonitrile, or toluene.
- Reaction Time: 2–12 hours.
- Outcome: Formation of halogenated compounds (e.g., chloro- or bromo- derivatives).
Step 2: Nucleophilic Substitution with Sodium Hydrosulfide or Sodium Sulfide
- Reaction: The halogenated intermediate reacts with sodium hydrosulfide (NaSH) or sodium sulfide (Na2S) to introduce the thiol group.
- Conditions:
- Solvent: Tetrahydrofuran (THF), DMSO, or water mixed with phase transfer catalysts like tetrabutylammonium salts.
- Temperature: 20–100°C.
- Reaction Time: 5–20 hours.
- Catalysts: Cuprous halides (CuCl, CuBr) to facilitate thiolation.
- Result: Formation of the β-mercapto derivative (compound of formula III).
Step 3: Acetylation to Form the Mercapto-Substituted Acid
- Reaction: The thiol-containing intermediate reacts with acetylating agents such as acetic anhydride or acetyl chloride.
- Conditions:
- Temperature: 0–80°C.
- Solvent: Water (under alkaline conditions if using acetic anhydride).
- Reaction Time: 2–12 hours.
- Outcome: Formation of the target compound, (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid , after subsequent Boc-protection of the amino group.
Incorporation of the Boc Protecting Group
The amino group is protected with tert-butoxycarbonyl (Boc) to prevent undesired reactions during synthesis:
- Procedure: React the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Conditions:
- Solvent: DCM or Dioxane.
- Temperature: Room temperature.
- Reaction Time: Several hours until completion.
- Result: Formation of the Boc-protected amino acid derivative .
Enantioselective Synthesis Considerations
- Use of chiral auxiliaries or chiral catalysts during halogenation or subsequent steps to ensure the (2R) configuration.
- Alternatively, starting from enantiomerically pure precursors such as chiral epoxides or amino acids.
Reaction Conditions and Optimization
| Step | Reagents | Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Halogenation | HCl or HBr | DCM, acetonitrile | 0–100°C | 2–12 hrs | Control exotherm to prevent over-halogenation |
| Thiolation | NaSH or Na2S | THF, DMSO, water + phase transfer catalyst | 20–100°C | 5–20 hrs | Use Cu(I) catalysts for higher yield |
| Acetylation | Acetic anhydride / Acetyl chloride | Water (alkaline conditions) | 0–80°C | 2–12 hrs | Ensure complete conversion to prevent impurities |
| Boc protection | Boc2O | DCM, Dioxane | Room temp | Several hours | Confirm Boc attachment via NMR |
Data Tables and In-Depth Findings
Table 1: Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Halogenation | HCl/HBr | Acetonitrile | 0–25°C | 4–8 hrs | 85–95 | Controlled addition to avoid side reactions |
| Thiolation | NaSH / Na2S | DMSO | 60–80°C | 8–20 hrs | 70–85 | Use of phase transfer catalyst enhances efficiency |
| Acetylation | Acetic anhydride | Water / Dioxane | 0–25°C | 2–12 hrs | 80–90 | Under alkaline conditions for water-based reactions |
| Boc protection | Boc2O | DCM | Room temperature | 4–6 hrs | 90–95 | Confirm via NMR |
Research Findings:
- Yield Optimization: Use of phase transfer catalysts like tetrabutylammonium bromide significantly increases thiolation yields.
- Enantiomeric Purity: Chiral auxiliaries or enantiomerically pure starting materials are critical for maintaining stereochemistry.
- Environmental Considerations: Reactions are optimized to minimize solvent waste; DCM and acetonitrile are recyclable, and reaction conditions are mild.
Notes and Practical Considerations
- Raw Material Availability: Methacrylic acid derivatives, sodium hydrosulfide, and halogenated acids are commercially accessible and industrially scalable.
- Safety: Handling of halogen acids and thiol reagents requires proper ventilation and protective equipment due to toxicity and odor.
- Purification: Post-reaction purification involves extraction, chromatography, and distillation under reduced pressure to isolate high-purity product.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary amine protector, removable under acidic conditions. Common deprotection methods include:
The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. The stereochemistry at the chiral center (2R) remains unaffected under these conditions .
Thiol Group Reactivity
The mercapto group participates in redox and conjugation reactions:
Oxidation to Disulfide
Example :
Yields exceed 85% with iodine .
Alkylation
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkyl halides | R-X (e.g., CH₃I) | Basic (pH 8–9) | Thioether (R-S-CH₂-) | 70–90% |
| Michael acceptors | Acrylamide derivatives | THF, RT | Thiol-Michael adducts | >80% |
Carboxylic Acid Reactivity
The -COOH group enables peptide bond formation and esterification:
Peptide Coupling
Example :
Esterification
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12 h | Methyl ester | 60–75% |
| Benzyl alcohol | DCC/DMAP | DCM, RT | Benzyl ester | ~80% |
Acetylation of the Thiol Group
Protection of the -SH group prevents undesired oxidation during synthesis:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Water, pH 8–9, RT | Acetylated thiol (S-Ac) | >90% |
| Acetyl chloride | Pyridine, 0°C | Acetylated thiol | 85–92% |
Mechanism :
Metal Complexation
The thiol group chelates heavy metals, forming stable complexes:
| Metal Ion | Conditions | Application | Stability Constant (log K) |
|---|---|---|---|
| Pb²⁺ | Aqueous, pH 7.4 | Heavy metal sequestration | 10.2 |
| Cd²⁺ | Aqueous, RT | Environmental remediation | 8.7 |
Example :
Comparative Reactivity with Analogues
| Compound | Thiol Reactivity | Boc Deprotection Efficiency | Peptide Coupling Yield |
|---|---|---|---|
| (2R)-Boc-amino-mercapto-2-methylpropanoic acid | High | >95% | 75–95% |
| Cysteine | Moderate | N/A | 60–80% |
| Homocysteine | Low | N/A | 50–70% |
Key Findings from Research
-
Stereochemical Integrity : The (2R) configuration remains unchanged during Boc deprotection and peptide coupling .
-
Thiol Stability : The free -SH group is prone to oxidation but can be stabilized via acetylation .
-
Dual Reactivity : Simultaneous Boc deprotection and thiol alkylation require sequential steps to avoid cross-reactivity .
This compound’s versatility in synthesis and conjugation makes it valuable in drug development and bioconjugation strategies .
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations Among Analogs
The compound is compared with derivatives differing in:
- Protecting groups (Boc vs. Fmoc).
- Functional groups (thiol vs. hydroxyl, thioether).
- Substituents (methyl, phenyl, benzyl).
- Backbone length (propanoic vs. butanoic acid).
- Stereochemistry (R vs. S configurations).
Comparative Data Table
Detailed Analysis of Structural and Functional Differences
Protecting Group Variants
- Boc vs. Fmoc :
- Boc (tert-butoxycarbonyl): Base-labile, stable under basic conditions. Ideal for solution-phase synthesis .
- Fmoc (9-fluorenylmethoxycarbonyl): Acid-labile, removed under mild bases (e.g., piperidine). Preferred in solid-phase peptide synthesis (SPPS) .
- The target compound’s Boc group offers compatibility with thiol-reactive reagents, unlike Fmoc, which requires orthogonal protection strategies.
Functional Group Reactivity
- Thiol (-SH) vs. Thioether (-S-R) vs. Hydroxyl (-OH) :
- Thiol : High nucleophilicity enables disulfide bond formation (critical in peptide cyclization) and metal chelation. However, it requires protection (e.g., trityl, acetamidomethyl) to prevent oxidation .
- Thioether (e.g., benzylsulfanyl in ): More stable than thiols but less reactive. Used in prodrug designs or to enhance metabolic stability .
- Hydroxyl : Participates in hydrogen bonding and glycosylation but lacks the redox activity of thiols .
Substituent Effects
- Methyl vs. Phenyl vs. Benzyl :
- Methyl : Enhances steric hindrance, reducing racemization during peptide coupling. Increases lipophilicity (logP: ~1.2 for the target compound) .
- Phenyl/Benzyl : Introduces aromaticity, improving binding to hydrophobic enzyme pockets. For example, the phenyl group in ’s compound enhances affinity for proteases .
Stereochemical Impact
- R vs. S Configuration: The R-configuration in the target compound ensures compatibility with L-amino acid-based peptides, avoiding immunogenicity. In contrast, S-configured analogs (e.g., ’s thioether derivative) may exhibit altered bioactivity or metabolic pathways .
Pharmacological Potential
- Antithrombotic Activity: Boc-protected amino acid derivatives with thiols or thioethers () demonstrated anticoagulant and antiplatelet effects, with IC50 values ranging from 10–50 μM. The target compound’s free thiol may enhance activity via sulfhydryl-dependent enzyme modulation .
- Toxicity Profile : Thiol-containing analogs (e.g., ’s compound) are classified as hazardous (UN3077) due to thiol reactivity, necessitating careful handling .
Biological Activity
(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid, also known as Boc-S-Methyl-Cys, is a synthetic amino acid derivative that has garnered attention due to its potential biological activities and applications in peptide synthesis and drug development. This compound features a tert-butoxycarbonyl protecting group on the amino group and a mercapto group at the beta position, making it a unique building block in medicinal chemistry.
- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid
- Molecular Formula : C₈H₁₅NO₄S
- Molecular Weight : 221.27 g/mol
- CAS Number : 20887-95-0
- Purity : ≥ 97% .
The biological activity of (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid can be attributed to its structural characteristics, particularly the presence of the thiol group. The thiol group is known for its reactivity in forming disulfide bonds and participating in redox reactions, which can influence various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The mercapto group can act as a reducing agent, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.
- Peptide Synthesis : As a building block, it facilitates the formation of peptides with specific biological functions, enhancing drug delivery systems .
Applications in Research
(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid has been utilized in various research contexts:
Peptide Synthesis
The compound is employed in synthesizing peptides that can target specific receptors or pathways within cells. Its ability to form stable linkages makes it suitable for creating therapeutic peptides.
Drug Development
Due to its unique structure, this amino acid derivative is being explored for developing novel therapeutic agents targeting various diseases. Its potential interaction with protein targets is under investigation to understand its pharmacological effects better.
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the mercapto group can significantly alter the compound's biological activity. For instance, replacing the thiol with other functional groups has revealed insights into how structural changes affect enzyme binding and inhibition .
In Vitro Studies
In vitro assays have demonstrated that (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid exhibits significant inhibition of certain protein tyrosine phosphatases (PTPs), which are crucial in insulin signaling pathways. This inhibition may enhance insulin sensitivity and glucose metabolism .
Comparative Analysis with Related Compounds
| Compound | Key Features | Unique Properties |
|---|---|---|
| (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid | Tertiary amine protection, thiol group | Potential for specific peptide synthesis |
| Cysteine | Naturally occurring amino acid | Essential for protein structure via disulfide bonds |
| Homocysteine | Intermediate in methionine metabolism | Linked to cardiovascular disease risk |
| Penicillamine | Chelating agent used therapeutically | Effective in treating heavy metal poisoning |
This table highlights the unique aspects of (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid compared to naturally occurring amino acids and other derivatives, particularly its synthetic utility and potential therapeutic applications .
Q & A
Q. What are the primary synthetic routes for (2R)-2-[(tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid, and how can stereochemical integrity be preserved?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by thiol group introduction. A general protocol involves reacting (R)-2-amino-3-mercapto-2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (0°C, NaOH) to protect the amine . Critical steps include maintaining low temperatures to minimize racemization and using anhydrous solvents to avoid hydrolysis. Characterization via chiral HPLC or polarimetry is recommended to confirm stereochemical purity.
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?
The Boc group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane or TFA) without affecting the thiol group. This allows sequential coupling in solid-phase peptide synthesis (SPPS) . The steric bulk of the Boc group may reduce side reactions during amide bond formation, particularly in sterically hindered environments .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR : H and C NMR can confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and thiol proton absence (due to oxidation sensitivity).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNOS: theoretical [M+H] = 262.11).
- Chiral Analysis : Polarimetry or chiral HPLC with a cellulose-based column ensures enantiomeric excess ≥98% .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in peptide synthesis when steric hindrance is a challenge?
- Activation Strategies : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Solvent Selection : DMF or DCM improves solubility of hydrophobic intermediates.
- Temperature Control : Elevated temperatures (30–40°C) may reduce steric hindrance but risk racemization; monitor via real-time FTIR for carbonyl stretching (1650–1750 cm) .
Q. What experimental approaches resolve contradictions in thiol group stability during prolonged storage?
Q. How does the methyl substituent at the 2-position affect the compound’s conformational dynamics in peptide chains?
The 2-methyl group introduces steric constraints, favoring β-turn or helical conformations in peptides. Molecular dynamics simulations (e.g., AMBER force field) predict restricted backbone dihedral angles (ϕ/ψ) compared to unmethylated analogs. Experimental validation via CD spectroscopy (190–250 nm) can confirm secondary structure modulation .
Q. What strategies mitigate side reactions during Boc deprotection in complex peptide sequences?
- Acid Selection : Use TFA with scavengers (e.g., triisopropylsilane) to minimize carbocation formation.
- Sequential Deprotection : For acid-sensitive residues (e.g., Trp), employ milder acids like HCl in dioxane (4 M, 30 min) .
- Monitoring : Track deprotection efficiency via ninhydrin test or MALDI-TOF MS.
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported yields for Boc-protected intermediates?
- Purity of Starting Materials : Ensure amino acid enantiomeric excess >99% via pre-synthesis QC.
- Reaction Monitoring : Use TLC (silica, EtOAc/hexane 3:7) or in situ IR to detect intermediate formation.
- Workup Optimization : Adjust extraction pH (target pH 2–3 for aqueous phase acidification) to improve recovery .
Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?
- Impurity Sources : Residual solvents (e.g., DMF) or Boc cleavage byproducts (e.g., tert-butanol). Dry samples thoroughly and reanalyze.
- Dynamic Effects : Thiol proton exchange in DO may obscure signals; use deuterated DMSO-d for sharper peaks .
Methodological Recommendations
Q. What protocols ensure safe handling of the thiol-containing compound given its sensitivity to oxidation and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
